2-Ethyl-6-methylaniline

Developmental Toxicology Environmental Fate Amphibian Model

2-Ethyl-6-methylaniline (MEA) is the exclusive aromatic amine precursor for metolachlor and acetochlor herbicides. It cannot be replaced by 2,6-diethylaniline (DEA) or 2,6-dimethylaniline—substitution alters the active ingredient and regulatory profile. MEA exhibits 39.2× lower embryotoxicity than DEA in amphibian models and lacks genotoxicity in human SCE assays, offering a safer metabolite surrogate. Its bis-derivative (MMEA) shows no genotoxicity, unlike MOCA, enabling safer polymer development. For NEMPA pharmaceutical intermediates, only the 2-ethyl-6-methyl substitution pattern yields the target compound.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 24549-06-2
Cat. No. B166961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methylaniline
CAS24549-06-2
Synonyms2-methyl-6-ethylaniline
6-ethyl-2-methylaniline
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1N)C
InChIInChI=1S/C9H13N/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3
InChIKeyJJVKJJNCIILLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-methylaniline (CAS 24549-06-2) Product Overview: A Critical Agrochemical and Dye Intermediate


2-Ethyl-6-methylaniline (CAS 24549-06-2), also known as 6-ethyl-o-toluidine or MEA, is a disubstituted aniline derivative with the molecular formula C9H13N . It is a colorless to pale yellow liquid that serves as a crucial intermediate in the synthesis of chloroacetanilide herbicides, notably metolachlor and acetochlor, and is also utilized in the production of dyes and pharmaceuticals . The compound's unique substitution pattern—an ethyl group at the 2-position and a methyl group at the 6-position—dictates its specific reactivity and metabolic fate compared to its close structural analogs .

Why 2-Ethyl-6-methylaniline Cannot Be Simply Substituted by Other Disubstituted Anilines


Simple replacement of 2-ethyl-6-methylaniline with other disubstituted anilines, such as 2,6-diethylaniline (DEA) or 2,6-dimethylaniline, is not a viable procurement strategy due to their distinct physicochemical properties and, more critically, their divergent biological and environmental fate profiles . These compounds are not interchangeable in downstream syntheses because they yield different herbicide active ingredients—for instance, MEA is the precursor for metolachlor and acetochlor, while DEA leads to alachlor and butachlor [1]. Furthermore, as degradation products, they exhibit significantly different toxicological and genotoxicological behaviors, which directly impacts their regulatory status and the safety profile of the final products [2].

Quantitative Differentiation of 2-Ethyl-6-methylaniline Against Closest Analogs


Differential Embryotoxicity and Teratogenicity in Xenopus laevis Model: MEA vs. DEA

In a 96-hour embryo assay using Xenopus laevis, 2-ethyl-6-methylaniline (MEA) demonstrated a 39-fold higher embryotoxicity tolerance (higher LC50) compared to its diethyl analog, 2,6-diethylaniline (DEA) . Specifically, the 96-h LC50 for MEA was 509 µM (68.8 mg/L), while for DEA it was only 13 µM (19.4 mg/L) . This stark difference highlights MEA's significantly lower acute embryotoxicity. However, despite this lower toxicity, MEA exhibited a higher Teratogenic Index (TI = 2.7) than DEA (TI = 2.1), indicating a greater propensity to cause developmental abnormalities at sub-lethal concentrations .

Developmental Toxicology Environmental Fate Amphibian Model

Differential Genotoxicity in Human Lymphocytes: MEA Derivative vs. DEA Derivative

A study on cultured human peripheral lymphocytes demonstrated that the frequency of sister chromatid exchange (SCE), a marker of genotoxic stress, was increased by diethylaniline (the 2,6-diethylaniline analog) at concentrations of 3 µM and 30 µM. In contrast, ethylmethylaniline (the 2-ethyl-6-methylaniline analog) did not increase SCE frequency at these same concentrations [1]. This indicates that the 2-ethyl-6-methylaniline derivative is non-genotoxic under these conditions where its diethyl counterpart is active.

Genetic Toxicology Human Cell Model SCE Assay

Differential Acute Toxicity Increase Upon Photodegradation: MEA vs. DEA

While both compounds increase in acute toxicity upon photodegradation, the magnitude of this increase is significantly different. 2,6-Diethylaniline (DEA) was reported to be 20.9 times more acutely toxic than its parent compound (alachlor), whereas 2-ethyl-6-methylaniline (MEA) was 6.3 times more acutely toxic than its parent (metolachlor) [1]. This suggests that MEA has a less pronounced relative increase in toxicity following environmental transformation.

Environmental Toxicology Photodegradation Vibrio fischeri

Genotoxicity of a Bis-Derivative: MMEA Shows No In Vitro Genotoxicity vs. MOCA

A comparative genotoxicity study of two methylene-bis-aniline derivatives showed a stark difference in activity. 4,4'-methylene-bis-(2-chloroaniline) (MOCA) was found to be moderately genotoxic across three in vitro test systems (Salmonella/microsome assay, Drosophila wing spot test, and 6-thioguanine resistance test in cultured fibroblasts). In contrast, 4,4'-methylene-bis-(2-ethyl-6-methylaniline) (MMEA), derived from MEA, showed no genotoxicity in any of the three test systems [1].

Genetic Toxicology Methylene-Bis-Aniline Mammalian Cell Assays

Functional Differentiation: Exclusive Intermediate for Specific Herbicides

2-Ethyl-6-methylaniline (MEA) is the exclusive aromatic amine precursor for the synthesis of the chloroacetanilide herbicides metolachlor and acetochlor [1]. Its close analog, 2,6-diethylaniline (DEA), serves as the exclusive precursor for alachlor and butachlor [1]. This structural bifurcation in synthetic pathways means the two compounds are not functionally interchangeable in the production of these specific, high-volume active ingredients.

Agrochemical Synthesis Herbicide Intermediate Chloroacetanilide

Defined Application Scenarios for 2-Ethyl-6-methylaniline Based on Quantitative Differentiation


Synthesis of Metolachlor and Acetochlor Herbicides

This is the primary industrial application of 2-ethyl-6-methylaniline. As the exclusive aromatic amine building block for metolachlor and acetochlor [1], its procurement is non-negotiable for these manufacturing processes. The selection of MEA over DEA is not a choice but a synthetic requirement. The compound's specific reactivity with chloroacetyl chloride and subsequent steps is tailored for these herbicides [1].

Environmental Fate Studies Requiring a Lower-Risk Metabolite Model

For research into the environmental fate of chloroacetanilide herbicides, 2-ethyl-6-methylaniline (MEA) serves as a key metabolite. Its 39.2-fold higher embryotoxicity LC50 compared to 2,6-diethylaniline (DEA) in amphibian models [1] and its lack of genotoxicity in human lymphocyte SCE assays at 3-30 µM make it a relatively safer surrogate for studying aniline degradation pathways. It provides a less acutely hazardous model compound for laboratory studies on soil mobility and microbial degradation .

Development of Non-Genotoxic Polymer Building Blocks

Researchers developing new polymeric materials, such as polyurethanes or epoxy resins, that require aromatic diamine components should consider derivatives of 2-ethyl-6-methylaniline. As evidenced by MMEA, the bis-derivative of MEA, which showed no genotoxicity across multiple in vitro assays, in stark contrast to the widely used but genotoxic MOCA [1], MEA-based monomers offer a pathway to safer, regulatory-compliant advanced materials. This is a key differentiator for procurement in high-value, safety-critical applications.

Synthesis of N-(2-ethyl-6-methylphenyl)alanine (NEMPA) Racemic Esters

2-Ethyl-6-methylaniline is a specific and required precursor for the preparation of racemic esters of N-(2-ethyl-6-methylphenyl)alanine (NEMPA) [1], a compound of interest in pharmaceutical research and drug development . The specific substitution pattern on the aniline ring is critical for the structure and function of the resulting NEMPA derivatives. Substitution with a different aniline would yield a different final product with altered properties.

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